molecular formula C9H17NO5 B6619647 4-{[(tert-butoxy)carbonyl](hydroxy)amino}butanoic acid CAS No. 1267521-33-4

4-{[(tert-butoxy)carbonyl](hydroxy)amino}butanoic acid

Cat. No. B6619647
CAS RN: 1267521-33-4
M. Wt: 219.23 g/mol
InChI Key: YLKZTNLKDHMENG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(tert-butoxy)carbonyl](hydroxy)amino}butanoic acid, also known as 4-TBAB, is a carboxylic acid that is widely used in chemical synthesis and has a variety of scientific applications. It is a versatile reagent that can be used to form esters, amides, and other derivatives. 4-TBAB is a powerful catalyst for the formation of peptides, peptide analogs, and other organic compounds. Additionally, 4-TBAB can be used to prepare lipids and other biomolecules. In

Scientific Research Applications

4-{[(tert-butoxy)carbonyl](hydroxy)amino}butanoic acid has a variety of scientific research applications, including the synthesis of peptides, peptide analogs, and other organic compounds. It can also be used to prepare lipids and other biomolecules. Additionally, 4-{[(tert-butoxy)carbonyl](hydroxy)amino}butanoic acid can be used in the synthesis of conjugated polymers, polyesters, and polyamides. It is also a useful reagent for the synthesis of heterocyclic compounds, such as imidazoles, thiazoles, and oxazoles.

Mechanism of Action

The mechanism of action of 4-{[(tert-butoxy)carbonyl](hydroxy)amino}butanoic acid is based on the formation of an ester linkage between the carboxylic acid group of the 4-{[(tert-butoxy)carbonyl](hydroxy)amino}butanoic acid molecule and the hydroxyl group of the substrate molecule. This reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The ester linkage is then hydrolyzed to form the desired product.
Biochemical and Physiological Effects
4-{[(tert-butoxy)carbonyl](hydroxy)amino}butanoic acid has been found to have a variety of biochemical and physiological effects. It has been shown to increase the permeability of cell membranes, which can lead to increased absorption of nutrients and other compounds. Additionally, 4-{[(tert-butoxy)carbonyl](hydroxy)amino}butanoic acid has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been found to have a protective effect against oxidative stress.

Advantages and Limitations for Lab Experiments

The use of 4-{[(tert-butoxy)carbonyl](hydroxy)amino}butanoic acid in laboratory experiments has several advantages. It is a relatively inexpensive reagent and can be obtained in large quantities. It is also a highly efficient catalyst and is capable of producing high yields of desired products. Additionally, 4-{[(tert-butoxy)carbonyl](hydroxy)amino}butanoic acid is a relatively safe reagent and is not highly toxic.
However, there are also some limitations to the use of 4-{[(tert-butoxy)carbonyl](hydroxy)amino}butanoic acid in laboratory experiments. It is a relatively slow-acting reagent and can take several hours to complete a reaction. Additionally, the reaction conditions must be carefully controlled to ensure that the desired product is obtained.

Future Directions

The use of 4-{[(tert-butoxy)carbonyl](hydroxy)amino}butanoic acid in scientific research has a great potential for future development. It may be possible to use 4-{[(tert-butoxy)carbonyl](hydroxy)amino}butanoic acid in the synthesis of novel compounds that have potential applications in drug discovery, biotechnology, and other fields. Additionally, further research into the biochemical and physiological effects of 4-{[(tert-butoxy)carbonyl](hydroxy)amino}butanoic acid could lead to the development of more effective treatments for a variety of diseases and conditions. Additionally, further research into the mechanism of action of 4-{[(tert-butoxy)carbonyl](hydroxy)amino}butanoic acid could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into the advantages and limitations of 4-{[(tert-butoxy)carbonyl](hydroxy)amino}butanoic acid in laboratory experiments could lead to the development of more efficient and cost-effective methods for synthesizing desired products.

Synthesis Methods

The synthesis of 4-{[(tert-butoxy)carbonyl](hydroxy)amino}butanoic acid can be accomplished through several different methods. The most common method is the reaction of tert-butyl alcohol with acetic anhydride in the presence of a strong acid catalyst. This reaction yields a mixture of 4-{[(tert-butoxy)carbonyl](hydroxy)amino}butanoic acid and tert-butyl acetate. The mixture can then be separated by distillation or chromatography. Another method involves the reaction of tert-butyl alcohol with acetic anhydride in the presence of sulfuric acid, which yields 4-{[(tert-butoxy)carbonyl](hydroxy)amino}butanoic acid as the sole product.

properties

IUPAC Name

4-[hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10(14)6-4-5-7(11)12/h14H,4-6H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKZTNLKDHMENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(Tert-butoxy)carbonyl](hydroxy)amino}butanoic acid

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